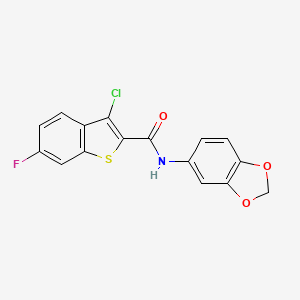

N-(1,3-苯并二氧杂噻吩-5-基)-3-氯-6-氟-1-苯并噻吩-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

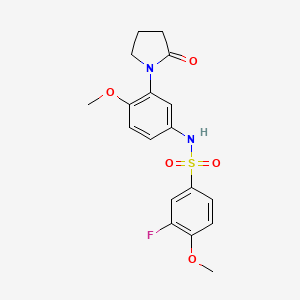

The compound “N-(1,3-benzodioxol-5-yl)-3-chloro-6-fluoro-1-benzothiophene-2-carboxamide” is a complex organic molecule. It contains a benzodioxole group (a benzene ring fused with a 1,3-dioxole), a benzothiophene group (a benzene ring fused with a thiophene), and a carboxamide group (a carbonyl group attached to an amine). The presence of chloro and fluoro substituents indicates that it’s a halogenated compound .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzodioxole and benzothiophene rings, introduction of the halogens, and attachment of the carboxamide group. The exact methods would depend on the specific synthetic route chosen by the chemist.Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR, IR spectroscopy, and X-ray crystallography could be used to elucidate the structure.Chemical Reactions Analysis

This compound, like other organic molecules, could undergo a variety of chemical reactions. These might include reactions related to its carboxamide group, interactions with different reagents, and the potential for undergoing oxidation or reduction.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, solubility, and reactivity, would be determined by its molecular structure. These properties could be measured using various laboratory techniques.科学研究应用

Chalcones and Quinoline Derivatives

Chalcones, or 1,3-diaryl-2-propen-1-ones, belong to the flavonoid family and exhibit diverse pharmacological activities. These include anti-cancer, anti-infective, anti-diabetic, and anti-oxidant properties . Quinoline derivatives, on the other hand, have a wide range of biological activities, such as antimalarial, antitumor, antibacterial, and anti-oxidant effects . The fusion of both chemical nuclei—chalcone and quinoline—may offer interesting prospects for future bioactivity studies.

Synthesis and Structure

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-3-CHLORO-6-FLUORO-1-BENZOTHIOPHENE-2-CARBOXAMIDE involves a two-step reaction. First, N-(4-acetylphenyl)quinoline-3-carboxamide is synthesized by reacting quinoline-3-carboxylic acid with thionyl chloride (SOCl₂) and adding 4-aminoacetophenone. Next, a Claisen–Schmidt reaction occurs between the intermediate compound and piperonal using KOH solution as a catalyst in ethanol, resulting in the target compound . The structure is confirmed through FTIR, HRMS, and 1H/13C-NMR spectroscopy.

Biological and Pharmacological Applications

While specific research on Oprea1_245422 is limited, we can explore potential applications based on its structural features:

a. Anticancer Properties: Given the chalcone scaffold, Oprea1_245422 may exhibit anticancer activity. Further studies could investigate its effects on cancer cell lines, tumor growth inhibition, and potential mechanisms of action.

b. Antibacterial Activity: Quinoline derivatives are known for their antibacterial properties. Oprea1_245422 might be evaluated against bacterial strains to assess its efficacy as an antibacterial agent.

c. Antioxidant Potential: Both chalcones and quinoline derivatives often possess antioxidant properties. Researchers could explore Oprea1_245422’s ability to scavenge free radicals and protect against oxidative stress.

d. Anti-Inflammatory Effects: Considering the structural elements, Oprea1_245422 might modulate inflammatory pathways. In vitro and in vivo studies could investigate its anti-inflammatory potential.

e. Antimalarial Activity: Quinoline-based compounds have a history of antimalarial activity. Although speculative, Oprea1_245422 could be evaluated for its effectiveness against Plasmodium species.

f. Histone Deacetylase (HDAC) Inhibition: The intermediary compound used in the synthesis of Oprea1_245422 has been employed for constructing trithiocarbonates as HDAC inhibitors . Further exploration of its HDAC inhibitory activity is warranted.

作用机制

Target of Action

Similar compounds have been reported to targetNitric oxide synthase, inducible , which plays a crucial role in immune response and inflammation.

Mode of Action

Based on the activity of structurally similar compounds, it may interact with its target to modulate its function

Result of Action

Similar compounds have shown anticancer activity, causing cell cycle arrest at the s phase and inducing apoptosis in cancer cells .

安全和危害

未来方向

属性

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-3-chloro-6-fluoro-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9ClFNO3S/c17-14-10-3-1-8(18)5-13(10)23-15(14)16(20)19-9-2-4-11-12(6-9)22-7-21-11/h1-6H,7H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIAJFLKVVVZUDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(C4=C(S3)C=C(C=C4)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9ClFNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(isopropylamino)-2-oxoethyl]-N-(4-methylbenzyl)-3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2835017.png)

![1-[2-(3-Fluorophenyl)acetyl]piperidine-3-carboxylic acid](/img/structure/B2835019.png)

![2-[4-(Naphthalen-2-yl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B2835023.png)

![6-(2-Methoxyphenyl)-2-[1-(4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2835028.png)

![Methyl 2-oxo-2-[4-(trifluoromethyl)anilino]acetate](/img/structure/B2835032.png)

![Cyclohex-3-en-1-yl-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2835033.png)

![(Z)-ethyl 2-(1-(3-((3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2835037.png)